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Compound of Interest

Compound Name: 2-(2-Methoxy-3-pyridinyl)ethanol
CAS No.: 112197-14-5
Cat. No.: B3082323

Get Quote

This guide provides an in-depth analysis of (2-methoxy-3-pyridinyl)methanol, a heterocyclic
building block of increasing importance in medicinal chemistry and drug development. We will
explore its fundamental chemical identifiers, physicochemical properties, synthesis, and key
applications, offering a technical resource for researchers and professionals in the field.

Core Chemical Identity and Molecular Descriptors

(2-methoxy-3-pyridinyl)methanol is a substituted pyridine derivative featuring a methoxy group
at the 2-position and a hydroxymethyl group at the 3-position. This unique arrangement of
functional groups imparts a specific reactivity profile, making it a valuable intermediate in
organic synthesis.

A comprehensive list of its identifiers is provided in the table below for precise documentation
and database referencing.[1][2]
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Identifier Type Value Source
(2-methoxy-3-

IUPAC Name o PubChem[1]
pyridinyl)methanol

CAS Number 112197-16-7 PubChem[1]

PubChem CID 10630565 PubChem[1]

Molecular Formula C7HINO2 PubChem[1]

Molecular Weight 139.15 g/mol PubChem[1]
INChl=1S/C7HI9NO2/c1-10-7-

InChl 6(5-9)3-2-4-8-7/h2- PubChem[1]
4,9H,5H2,1H3
OFWONXXWLCHTSR-

InChlKey PubChem[1]
UHFFFAOYSA-N

SMILES COC1=C(C=CC=N1)CO PubChem[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound.

These are essential to recognize for comprehensive literature searches.

Common Synonyms:[1][2]

2-methoxy-3-picolyl alcohol

2-Methoxy-3-pyridinemethanol
(2-Methoxypyridin-3-yl)methanol
3-Hydroxymethyl-2-methoxypyridine
2-Methoxy-3-hydroxymethyl pyridine

(2-Methoxy-3-pyridyl)methanol

Physicochemical and Spectroscopic Properties
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Understanding the physical and spectroscopic properties of (2-methoxy-3-pyridinyl)methanol is
crucial for its handling, purification, and characterization.

Physicochemical Data:

Property Value Source
Physical Form Solid Sigma-Aldrich[3]
Boiling Point 241.8 °C at 760 mmHg Sigma-Aldrich[3]

Store in a dry, sealed place at ) )
Storage Synblock, Sigma-Aldrich[2][3]
room temperature.

Predicted Spectroscopic Data:

While experimentally obtained spectra for (2-methoxy-3-pyridinyl)methanol are not readily
available in public databases, we can predict the key spectroscopic features based on its
structure and data from analogous compounds such as 2-methoxypyridine.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl
proton, and the methyl protons of the methoxy group. The aromatic protons will appear in the
downfield region (typically 7.0-8.5 ppm), with their splitting patterns dictated by their coupling
to adjacent protons. The methylene protons will likely appear as a singlet or a doublet (if
coupled to the hydroxyl proton) around 4.5-5.0 ppm. The methoxy protons will be a sharp
singlet in the upfield region, around 3.9 ppm.

e 13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to
each carbon atom in the molecule. The aromatic carbons will resonate in the downfield
region (110-160 ppm). The carbon of the methoxy group is expected around 55-60 ppm, and
the methylene carbon of the hydroxymethyl group will likely appear around 60-65 ppm.

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption
band in the region of 3200-3600 cm~1 corresponding to the O-H stretching of the alcohol
group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed
around 2800-3100 cm~1. The C-O stretching of the alcohol and the ether will appear in the
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fingerprint region, between 1000-1300 cm~1. Aromatic C=C and C=N stretching vibrations
will be present in the 1400-1600 cm~1 region.

o Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding
to the molecular weight of the compound (139.15 g/mol ). Common fragmentation patterns
would involve the loss of the hydroxymethyl group, the methoxy group, or other small neutral
molecules.

Synthesis and Reaction Pathways

The synthesis of (2-methoxy-3-pyridinyl)methanol can be achieved through several established
synthetic routes. The choice of a particular method often depends on the availability of starting
materials, desired scale, and overall cost-effectiveness. A highly plausible and efficient method
is the reduction of the corresponding aldehyde, 2-methoxy-3-pyridinecarboxaldehyde.

/Synthesis of (2-methoxy-3-pyridinyl)methanol\

Reducing Agent
(e.g., NaBH4)

2-Methoxy-3-pyridinecarboxaldehyde

Reduction

(2-methoxy-3-pyridinyl)methanol

Click to download full resolution via product page
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Caption: A common synthetic route to (2-methoxy-3-pyridinyl)methanol.
Experimental Protocol: Reduction of 2-Methoxy-3-pyridinecarboxaldehyde

This protocol describes a general procedure for the reduction of an aldehyde to a primary
alcohol using sodium borohydride, a mild and selective reducing agent.

o Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-3-
pyridinecarboxaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, at room
temperature.

e Cooling: Cool the solution to 0 °C in an ice bath.

» Addition of Reducing Agent: Slowly add sodium borohydride (NaBHa4) portion-wise to the
cooled solution. The molar ratio of NaBHa to the aldehyde is typically between 1:1 and 1.5:1.

o Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room
temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

e Quenching: Once the reaction is complete, carefully quench the excess NaBHa4 by the slow
addition of water or a dilute acid (e.g., 1 M HCI) at 0 °C.

o Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous
residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x
volume).

e Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate
or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.

 Purification: The crude (2-methoxy-3-pyridinyl)methanol can be purified by column
chromatography on silica gel or by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide
array of approved drugs.[4] The presence of the nitrogen atom allows for hydrogen bonding
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interactions and can influence the pharmacokinetic properties of a molecule. The specific
substitution pattern of (2-methoxy-3-pyridinyl)methanol makes it a valuable building block for
creating more complex molecules with potential therapeutic applications.

While direct applications of (2-methoxy-3-pyridinyl)methanol in marketed drugs are not
extensively documented, its structural motifs are found in various biologically active
compounds. For instance, substituted pyridinyl methanol derivatives are key intermediates in
the synthesis of proton pump inhibitors (PPIs) like omeprazole.[5][6] Although the specific
isomer used in omeprazole synthesis is different, the underlying chemistry highlights the utility

of this class of compounds.

Derivatives of pyridinyl methanol have also been investigated as antagonists for the Transient
Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin
disorders. Furthermore, related pyridine-based structures are explored for their potential in
treating neurological disorders.

Role in Drug Discovery
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Caption: Potential applications of (2-methoxy-3-pyridinyl)methanol in drug discovery.

Safety and Handling
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(2-methoxy-3-pyridinyl)methanol is classified as harmful and an irritant. Appropriate safety
precautions must be taken when handling this compound.

GHS Hazard Statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
Precautionary Measures:
e Use in a well-ventilated area, preferably in a fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Avoid inhalation of dust or vapors.
e Avoid contact with skin and eyes.

¢ In case of contact, rinse immediately with plenty of water and seek medical advice.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(2-methoxy-3-pyridinyl)methanol is a valuable and versatile building block for organic synthesis,
particularly within the realm of medicinal chemistry. Its well-defined structure and predictable
reactivity, stemming from the interplay of its methoxy, hydroxymethyl, and pyridine
functionalities, make it an attractive starting material for the synthesis of more complex,
biologically active molecules. While its direct incorporation into blockbuster drugs is yet to be
widely reported, the prevalence of its core structural elements in pharmaceuticals underscores
its potential. This guide provides a foundational understanding of its chemical identity,
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properties, synthesis, and applications, serving as a critical resource for researchers aiming to
leverage this compound in their drug discovery and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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